molecular formula C11H11ClFN3O2S B4565419 N-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide

N-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide

Cat. No.: B4565419
M. Wt: 303.74 g/mol
InChI Key: LVNQJSFHAWKERN-UHFFFAOYSA-N
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Description

N-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a chloro and fluorobenzyl group, along with a methanesulfonamide moiety, which contributes to its distinctive chemical properties.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the chloro and fluorobenzyl groups: This step involves the nucleophilic substitution reaction where the pyrazole ring is treated with 4-chlorobenzyl chloride and 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the methanesulfonamide group: The final step involves the reaction of the substituted pyrazole with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and fluorobenzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in dimethylformamide (DMF) as a solvent.

Major Products

    Oxidation: Formation of corresponding sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as the inhibition of enzyme activity or the modulation of signaling pathways involved in inflammation or cell proliferation.

Comparison with Similar Compounds

N-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide can be compared with other similar compounds, such as:

  • N-[4-chloro-1-(4-methylbenzyl)-1H-pyrazol-3-yl]methanesulfonamide
  • N-[4-chloro-1-(4-bromobenzyl)-1H-pyrazol-3-yl]methanesulfonamide
  • N-[4-chloro-1-(4-iodobenzyl)-1H-pyrazol-3-yl]methanesulfonamide

These compounds share a similar core structure but differ in the substituents on the benzyl group. The presence of different halogens or alkyl groups can significantly influence their chemical reactivity, biological activity, and potential applications. This compound is unique due to the specific combination of chloro and fluorobenzyl groups, which may confer distinct properties compared to its analogs.

Properties

IUPAC Name

N-[4-chloro-1-[(4-fluorophenyl)methyl]pyrazol-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFN3O2S/c1-19(17,18)15-11-10(12)7-16(14-11)6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNQJSFHAWKERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=NN(C=C1Cl)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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